Chemical structure and properties of 3-Bromo-5,6,7,8-tetrahydroimidazo[1,5-a]pyridine
Chemical structure and properties of 3-Bromo-5,6,7,8-tetrahydroimidazo[1,5-a]pyridine
An In-depth Technical Guide to the Chemical Structure and Properties of 3-Bromo-5,6,7,8-tetrahydroimidazo[1,5-a]pyridine
Introduction
The 5,6,7,8-tetrahydroimidazo[1,5-a]pyridine scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the core of various biologically active compounds. Its unique three-dimensional structure and chemical versatility make it an attractive starting point for the design of novel therapeutic agents. This guide provides a comprehensive technical overview of a specific, targeted derivative: 3-Bromo-5,6,7,8-tetrahydroimidazo[1,5-a]pyridine.
While direct literature on this exact brominated analog is sparse, this document will construct a robust scientific profile by extrapolating from the known chemistry of the parent scaffold and established principles of heterocyclic chemistry. We will delve into its predicted chemical structure, physicochemical properties, a proposed synthetic route, and potential applications in drug discovery. This guide is intended for researchers, scientists, and drug development professionals seeking to explore the chemical space around this promising scaffold.
Chemical Structure and Physicochemical Properties
The foundational structure of 3-Bromo-5,6,7,8-tetrahydroimidazo[1,5-a]pyridine is the saturated pyridine ring fused to an imidazole ring. The introduction of a bromine atom at the 3-position of the imidazole ring is expected to significantly influence the molecule's electronic properties, lipophilicity, and metabolic stability, all critical parameters in drug design.
Predicted Physicochemical Properties
A summary of the predicted physicochemical properties for 3-Bromo-5,6,7,8-tetrahydroimidazo[1,5-a]pyridine is presented in Table 1. These values are estimated based on computational models and the known properties of similar heterocyclic compounds.
Table 1: Predicted Physicochemical Properties of 3-Bromo-5,6,7,8-tetrahydroimidazo[1,5-a]pyridine
| Property | Predicted Value | Significance in Drug Discovery |
| Molecular Formula | C₈H₉BrN₂ | Defines the elemental composition. |
| Molecular Weight | 213.08 g/mol | Influences diffusion and transport properties. |
| logP | 1.5 - 2.5 | A measure of lipophilicity, impacting cell membrane permeability. |
| Topological Polar Surface Area (TPSA) | ~28 Ų | Affects oral bioavailability and blood-brain barrier penetration. |
| Hydrogen Bond Donors | 0 | Influences solubility and binding interactions. |
| Hydrogen Bond Acceptors | 2 | Contributes to binding affinity and solubility. |
| pKa (most basic) | 4.5 - 5.5 | Determines the ionization state at physiological pH. |
Spectroscopic Characterization (Predicted)
The structural elucidation of 3-Bromo-5,6,7,8-tetrahydroimidazo[1,5-a]pyridine would rely on a combination of spectroscopic techniques. The expected key features in its NMR and Mass spectra are detailed below.
¹H NMR Spectroscopy (in CDCl₃, predicted):
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δ 7.0-7.2 ppm (s, 1H): Aromatic proton on the imidazole ring (C1-H). The downfield shift is attributed to the electron-withdrawing effect of the adjacent bromine atom.
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δ 3.8-4.0 ppm (t, 2H): Methylene protons adjacent to the bridgehead nitrogen (C5-H₂).
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δ 2.8-3.0 ppm (t, 2H): Methylene protons (C8-H₂).
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δ 1.8-2.2 ppm (m, 4H): Methylene protons (C6-H₂ and C7-H₂).
¹³C NMR Spectroscopy (in CDCl₃, predicted):
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δ 140-145 ppm: Quaternary carbon of the imidazole ring (C8a).
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δ 120-125 ppm: Aromatic carbon of the imidazole ring (C1).
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δ 110-115 ppm: Bromine-substituted carbon of the imidazole ring (C3).
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δ 45-50 ppm: Methylene carbon adjacent to the bridgehead nitrogen (C5).
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δ 20-30 ppm: Methylene carbons (C6, C7, C8).
Mass Spectrometry (EI):
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M⁺ and M⁺+2 peaks: The presence of bromine would result in two characteristic peaks of nearly equal intensity, corresponding to the ⁷⁹Br and ⁸¹Br isotopes.
Proposed Synthesis
The synthesis of 3-Bromo-5,6,7,8-tetrahydroimidazo[1,5-a]pyridine can be envisioned as a two-step process starting from the readily available 2-piperidinecarboxylic acid.
Diagram 1: Proposed Synthetic Pathway
Caption: A two-step synthetic route to the target compound.
Step 1: Synthesis of 5,6,7,8-tetrahydroimidazo[1,5-a]pyridine
The parent scaffold can be synthesized from 2-piperidinecarboxylic acid through a condensation reaction.
Experimental Protocol:
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Reaction Setup: A solution of 2-piperidinecarboxylic acid in a suitable solvent (e.g., toluene) is treated with Bredereck's reagent (tert-butoxybis(dimethylamino)methane) or a similar formylating agent.
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Cyclization: The intermediate is then cyclized in the presence of ammonium acetate and acetic acid under reflux conditions.
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Work-up and Purification: The reaction mixture is cooled, neutralized, and extracted with an organic solvent. The crude product is purified by column chromatography on silica gel.
Step 2: Bromination of the Imidazole Ring
The synthesized 5,6,7,8-tetrahydroimidazo[1,5-a]pyridine can then be selectively brominated at the 3-position of the electron-rich imidazole ring.
Experimental Protocol:
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Reaction Setup: The parent scaffold is dissolved in a polar aprotic solvent such as acetonitrile.
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Reagent Addition: N-Bromosuccinimide (NBS) is added portion-wise to the solution at room temperature.
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Reaction Monitoring: The reaction progress is monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
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Work-up and Purification: Upon completion, the reaction is quenched with an aqueous solution of sodium thiosulfate. The product is extracted with an organic solvent, and the combined organic layers are washed, dried, and concentrated. The final product is purified by column chromatography.
Potential Applications in Drug Discovery
The introduction of a bromine atom can serve several purposes in drug development:
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Modulation of Potency: Bromine can act as a bioisostere for a methyl group or engage in halogen bonding with the target protein, potentially enhancing binding affinity.
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Improved Pharmacokinetic Profile: The increased lipophilicity can improve membrane permeability and oral absorption.
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Metabolic Blocking: The bromine atom can block a potential site of metabolism, thereby increasing the compound's half-life.
Given these properties, 3-Bromo-5,6,7,8-tetrahydroimidazo[1,5-a]pyridine could be a valuable building block for the synthesis of compound libraries targeting a wide range of biological targets, including kinases, G-protein coupled receptors (GPCRs), and ion channels.
Diagram 2: Drug Discovery Workflow
Caption: A typical drug discovery cascade utilizing the title compound.
Conclusion
References
Due to the novel nature of the specific compound "3-Bromo-5,6,7,8-tetrahydroimidazo[1,5-a]pyridine," direct citations for its synthesis and properties are not available. The synthetic strategies and property predictions presented in this guide are based on established principles of heterocyclic chemistry and information available for the parent scaffold and related bromination reactions. For further reading on the synthesis of the 5,6,7,8-tetrahydroimidazo[1,5-a]pyridine core and general bromination techniques, the following resources are recommended:
- Synthesis of imidazo[1,5-a]pyridines: Comprehensive reviews on the synthesis of this class of compounds can be found in chemical databases such as SciFinder and Reaxys by searching for the core scaffold.
- Bromination of Heterocycles: Standard organic chemistry textbooks and review articles on the electrophilic halogenation of heterocycles provide detailed methodologies and mechanistic insights. A good starting point would be "Advanced Organic Chemistry" by Jerry March or "Heterocyclic Chemistry" by John A. Joule and Keith Mills.
